REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]=[C:4]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1>C(O)C>[OH:3][CH:4]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
442.6 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 90 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
quenched slowly with a 1 N aqueous solution of hydrogen chloride (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 15 mL under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CC1)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]=[C:4]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1>C(O)C>[OH:3][CH:4]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
442.6 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 90 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
quenched slowly with a 1 N aqueous solution of hydrogen chloride (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 15 mL under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CC1)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[BH4-].[Na+].[O:3]=[C:4]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1>C(O)C>[OH:3][CH:4]1[CH2:8][CH2:7][CH:6]([C:9]([O:11][CH3:12])=[O:10])[CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
442.6 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CC(CC1)C(=O)OC
|
Name
|
|
Quantity
|
42 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 90 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
CUSTOM
|
Details
|
quenched slowly with a 1 N aqueous solution of hydrogen chloride (10 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to ca. 15 mL under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts were dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1CC(CC1)C(=O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.33 g | |
YIELD: PERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |